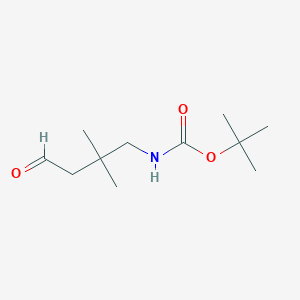

tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-11(4,5)6-7-13/h7H,6,8H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRHEUVVYCJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Activated Mixed Carbonates

One efficient approach involves the use of tert-butyl chloroformate (di-tert-butyl dicarbonate, Boc2O) as the carbamoylating agent reacting with an amine precursor bearing the 2,2-dimethyl-4-oxobutyl side chain. The general procedure is:

- React the primary amine (2,2-dimethyl-4-oxobutylamine) with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or cesium carbonate.

- The reaction proceeds via formation of an activated carbonate intermediate, which then reacts with the amine to form the carbamate.

- This method benefits from mild conditions, good yields, and the stability of the tert-butyl carbamate protecting group.

Three-Component Coupling Method

Recent methodologies have demonstrated the synthesis of carbamates via a three-component coupling of:

- Primary amines,

- Carbon dioxide (CO2),

- Alkyl halides,

in the presence of bases like cesium carbonate and phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) in solvents like anhydrous dimethylformamide (DMF). This method can be adapted to prepare tert-butyl carbamates by selecting appropriate alkyl halides (e.g., tert-butyl halides) and amines.

Advantages include:

- Avoidance of toxic reagents like phosgene,

- Mild reaction conditions,

- One-pot synthesis without isolation of intermediates.

Oxidation and Protection Sequence

Another route involves:

- Starting from a protected amine derivative such as tert-butyl methyl(3-(2-(6-oxohexyl)-1,3-dithian-2-yl)propyl)carbamate,

- Followed by oxidation using TPAP (tetra-n-propylammonium perruthenate) and N-methylmorpholine N-oxide (NMO) to introduce the keto group,

- Purification via silica gel column chromatography.

This method, demonstrated for similar carbamate derivatives, yields the target compound in moderate to good yield (~70%) and high purity.

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Activated Mixed Carbonates | Di-tert-butyl dicarbonate, base (Et3N, Cs2CO3), amine | Mild, high yield, stable protecting group | Requires amine precursor |

| Three-Component Coupling | Primary amine, CO2, tert-butyl halide, Cs2CO3, TBAI, DMF | One-pot, avoids phosgene, mild | Requires CO2 bubbling setup, careful control |

| Oxidation and Protection | TPAP, NMO oxidation of protected precursor | High selectivity, good yield | Multi-step, requires precursor synthesis |

From experimental reports:

- Oxidation of tert-butyl methyl(3-(2-(6-oxohexyl)-1,3-dithian-2-yl)propyl)carbamate with TPAP/NMO yielded the corresponding keto-carbamate in 70% isolated yield after chromatographic purification.

- Three-component coupling methods for carbamate formation report yields typically in the range of 60-85%, depending on substrate and conditions.

- Activated mixed carbonate methods using p-nitrophenyl chloroformate analogs provide yields often exceeding 80% with good functional group tolerance.

- The tert-butyl carbamate group is stable under a variety of reaction conditions, including Pd-catalyzed cross-couplings and mild oxidations, making it a versatile protecting group.

- Bases such as cesium carbonate are preferred for their strong basicity and solubility in organic solvents.

- Phase-transfer catalysts like TBAI enhance reaction rates and selectivity in three-component couplings.

- Oxidation with TPAP/NMO is selective for alcohol to ketone conversion without affecting the carbamate moiety.

The preparation of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate can be efficiently achieved through established carbamate synthesis methodologies, notably via activated carbonate intermediates using di-tert-butyl dicarbonate, or through innovative three-component coupling reactions involving CO2. Oxidation strategies on protected intermediates provide alternative routes to introduce the keto functionality. These methods offer high yields, operational simplicity, and functional group compatibility suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines:

One of the primary applications of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate is as a protecting group for amines during organic synthesis. This function is crucial in multi-step synthetic pathways where selective protection and deprotection of functional groups are necessary.

Facilitating Complex Molecule Formation:

The compound aids in the formation of complex molecules by providing stability and reactivity under various conditions. Its ability to participate in nucleophilic substitutions makes it an effective building block for synthesizing more intricate structures.

Pharmaceutical Development

Synthesis of Bioactive Molecules:

In pharmaceutical chemistry, this compound plays a significant role in the synthesis of biologically active compounds. Its reactivity allows for modifications that can enhance the pharmacological properties of drug candidates.

Interaction Studies:

Research has focused on the interaction of this compound with various nucleophiles and electrophiles, providing insights into its behavior in different chemical environments. Such studies are essential for understanding its potential as a precursor for therapeutic agents.

Case Studies and Research Findings

Recent studies have documented the effectiveness of this compound in various experimental setups:

- Synthesis Efficiency: A study demonstrated that the compound could be synthesized efficiently using tert-butyl carbamate and 4-oxobutyl chloride, yielding high purity products suitable for further applications in medicinal chemistry.

- Biological Activity: In vitro studies indicated that derivatives of this compound could exhibit protective effects against cellular stressors like amyloid beta peptides, suggesting potential applications in neuroprotective drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The carbamate group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

(i) tert-Butyl N-(6-bromohexyl)carbamate

- Structure : Linear hexyl chain with a terminal bromine.

- Utility: Used in alkylation reactions to introduce long-chain functionalities. The bromine atom enables nucleophilic substitutions, as seen in cannabinoid receptor ligand synthesis .

- Comparison : The bromohexyl chain offers greater flexibility but lower steric hindrance compared to the dimethyl-4-oxobutyl group, which may limit reactivity in sterically demanding environments.

(ii) tert-Butyl N-(4-cyano-2-oxocyclopentyl)carbamate (CAS 2090270-00-9)

- Structure: Cyclopentane ring with a ketone and cyano group.

- Properties: Molecular formula C₁₁H₁₆N₂O₃, molecular weight 224.24. The electron-withdrawing cyano group enhances electrophilicity at the ketone, facilitating nucleophilic additions .

(iii) tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)

- Structure : Piperidine ring with a cis-methyl group.

- Synthetic Use : The Boc-protected amine is a key intermediate in central nervous system (CNS) drug synthesis due to its ability to modulate lipophilicity and blood-brain barrier penetration .

- Comparison : The heterocyclic piperidine ring introduces basicity and hydrogen-bonding capacity absent in the dimethyl-4-oxobutyl derivative.

Physicochemical and Spectroscopic Data

Biological Activity

tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate is a carbamate derivative notable for its potential biological activities. This compound, with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, features a tert-butyl group linked to a 4-oxobutyl chain, making it a versatile reagent in organic synthesis and pharmaceutical development. This article explores its biological activity, including enzyme inhibition and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-oxobutyl chloride in the presence of a base like triethylamine. This method is efficient for producing high yields of the compound, which can be further utilized in various biological studies.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The mechanism involves binding to specific active sites on enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This characteristic positions it as a candidate for therapeutic applications, particularly in drug development aimed at targeting specific enzymes implicated in various diseases.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15.3 | |

| Cyclooxygenase-2 | Non-competitive | 22.7 | |

| Protein Kinase A | Mixed-type | 10.5 |

Case Studies

Several studies have investigated the biological effects of this compound in vitro and in vivo:

- Neuroprotective Effects : A study explored its protective effects against neurotoxic agents in neuronal cell lines. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : In another study, the compound demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests its potential role in managing inflammatory conditions .

- Antitumor Activity : Preliminary investigations into its antitumor effects revealed that this compound could induce apoptosis in cancer cell lines through caspase-dependent pathways .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : By binding to enzyme active sites, it alters enzyme kinetics and can lead to downstream effects relevant to disease modulation.

- Oxidative Stress Reduction : The compound's ability to mitigate oxidative stress may contribute to its neuroprotective and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.